molecular formula C10H13NO2 B1580716 Ethyl 2,4-dimethylnicotinate CAS No. 37669-78-6

Ethyl 2,4-dimethylnicotinate

Cat. No.: B1580716
CAS No.: 37669-78-6
M. Wt: 179.22 g/mol
InChI Key: DIZHKKYVLBSXAW-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethylnicotinate is an organic compound with the molecular formula C10H13NO2. It is a derivative of pyridine and is characterized by its white to pale yellow solid form. This compound is slightly soluble in water but dissolves well in organic solvents such as ethanol and dimethylformamide .

Mechanism of Action

Target of Action

The primary targets of Ethyl 2,4-dimethylnicotinate are currently unknown. This compound is a derivative of pyridine, which is known to have certain chemical reactivity . .

Mode of Action

As a derivative of pyridine, it may interact with its targets through chemical reactions

Biochemical Pathways

Given that it is a derivative of pyridine, it might be involved in certain biochemical reactions . The downstream effects of these reactions are currently unknown and require further investigation.

Pharmacokinetics

It is slightly soluble in water , which may affect its bioavailability

Result of Action

As a derivative of pyridine, it may induce certain chemical reactions

Action Environment

It is known that it should be stored in an inert atmosphere at room temperature . Other environmental factors such as pH, temperature, and presence of other substances may also affect its action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dimethylnicotinate typically involves a multi-step process:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dimethylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products:

Scientific Research Applications

Ethyl 2,4-dimethylnicotinate has diverse applications in scientific research:

Comparison with Similar Compounds

  • Ethyl nicotinate
  • Methyl nicotinate
  • Ethyl 3-methylpyridine-4-carboxylate

Comparison: Ethyl 2,4-dimethylnicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Compared to Ethyl nicotinate and Methyl nicotinate, it has additional methyl groups that influence its solubility and interaction with biological targets .

Properties

IUPAC Name

ethyl 2,4-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-4-13-10(12)9-7(2)5-6-11-8(9)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZHKKYVLBSXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352974
Record name ethyl 2,4-dimethylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37669-78-6
Record name ethyl 2,4-dimethylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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